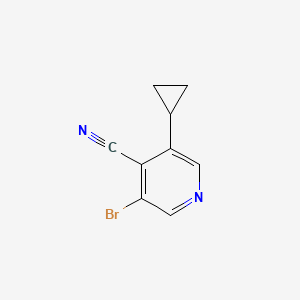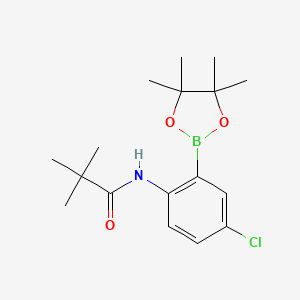![molecular formula C11H18N2O B3101991 [2-(3-Aminomethyl-phenoxy)-ethyl]-dimethyl-amine CAS No. 140836-70-0](/img/structure/B3101991.png)
[2-(3-Aminomethyl-phenoxy)-ethyl]-dimethyl-amine
Descripción general
Descripción
“[2-(3-Aminomethyl-phenoxy)-ethyl]-dimethyl-amine” is a synthetic compound . It is also known as “2-[3-(aminomethyl)phenoxy]acetamide” with a CAS Number of 926221-12-7 . The compound is typically in powder form .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C9H12N2O2/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-4H,5-6,10H2,(H2,11,12) . This indicates that the compound consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . Physical And Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 180.21 . The compound is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- Research has focused on the synthesis of amines and their reactivity to form various compounds. For example, the treatment of certain esters with primary and secondary amines led to the formation of amino epoxides and/or amino peroxides, showcasing the reactivity of these amines in producing potentially useful derivatives through proton transfer and SNi reactions (Cramay, Degueil-Castaing, & Maillard, 1999).
Polymer and Material Science
- Amine-based fullerene derivatives have been applied as acceptor and cathode interfacial materials in polymer solar cells, demonstrating enhanced electron mobility and potential applications in nano-structured organic solar cells (Lv, Lei, Zhu, Hirai, & Chen, 2014).
Coordination Chemistry and Metal Complexes
- Studies have explored the coordination behavior of certain ligands towards metals like gallium, aiming to assess their suitability for biomedical applications. This research contributes to understanding the structural and functional aspects of metal complexes in medical applications (Silva et al., 2015).
Catalysis and Chemical Transformations
- Research into the synthesis and transformations of various ethyl esters and their reactivity with amines has been conducted to produce compounds with potential utility in catalysis and synthetic chemistry (Stanovnik, Bevk, Golič, Golobič, & Svete, 2005).
Bioconjugation and Biomedical Applications
- Systematic investigations into bioconjugation reactions for carboxylated peptide substrates have been carried out to optimize these reactions for medical research, illustrating the role of amines in enhancing the performance of bioconjugates (Totaro et al., 2016).
CO2 Capture and Environmental Applications
- The synthesis of new amines has been targeted towards enhancing the performance of CO2 capture processes, with studies focusing on the equilibrium solubility, cyclic capacity, and kinetics of absorption and regeneration of these amines (Singto et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
2-[3-(aminomethyl)phenoxy]-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-13(2)6-7-14-11-5-3-4-10(8-11)9-12/h3-5,8H,6-7,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJHPYWTHROFEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC(=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301251057 | |
| Record name | 3-[2-(Dimethylamino)ethoxy]benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301251057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
140836-70-0 | |
| Record name | 3-[2-(Dimethylamino)ethoxy]benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140836-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-(Dimethylamino)ethoxy]benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301251057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3aR,5R,6S,6aS)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B3101940.png)

![Vanadium, oxo[2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphinato(2-)]-](/img/structure/B3101949.png)


![2-Methyl-2,6-diazaspiro[3.4]octane oxalate](/img/structure/B3101981.png)
![5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzonitrile](/img/structure/B3101986.png)


![4-{2-[(3-Methylbenzyl)sulfanyl]ethoxy}benzoic acid](/img/structure/B3102005.png)